Bicyclo[3.2.0]hept-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19093-11-9 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
bicyclo[3.2.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h2,4-6H,1,3H2 |
InChI Key |
ITMJFAVBAXNCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C=CC2=O |
Origin of Product |
United States |
Significance of Bicyclo 3.2.0 Hept 3 En 2 One As a Bridged Carbocyclic Scaffold
The importance of bicyclo[3.2.0]hept-3-en-2-one and its derivatives in organic synthesis stems from their utility as versatile intermediates for creating more complex molecules. The fused ring system provides a rigid and stereochemically defined scaffold that chemists can manipulate to construct a variety of natural products and biologically active molecules. These compounds serve as precursors for the synthesis of pheromones, jasmonoids, prostaglandins (B1171923), and antibiotics. google.comepo.org
The strategic placement of the ketone and the carbon-carbon double bond in the this compound framework allows for a range of selective chemical transformations. For instance, the ketone can undergo reductions, and the double bond can be functionalized through various addition reactions. This reactivity has been harnessed in the synthesis of several important compounds. For example, 2,5-dimethyl-bicyclo[3.2.0]hept-2-en-7-one is a key intermediate in the preparation of the pheromones lineatin (B1675484) and grandisol. google.comepo.org Furthermore, the parent compound, bicyclo[3.2.0]hept-2-en-7-one, is a convenient starting material for the synthesis of Brefeldin A, a substance with antibiotic, antiviral, cytostatic, and antimycotic properties. google.comepo.org
The bicyclo[3.2.0]heptane skeleton is also found in several natural products and has been a target for total synthesis. nih.gov The development of synthetic routes to functionalized bicyclo[3.2.0]heptanes has been driven by their structural similarity to prostaglandin (B15479496) intermediates. nih.gov The ability to construct this strained carbocyclic system with high stereocontrol is crucial for accessing these complex molecular architectures.
Table 1: Applications of this compound Derivatives
| Derivative | Application | Reference |
|---|---|---|
| 2,5-dimethyl-bicyclo[3.2.0]hept-2-en-7-one | Intermediate for the synthesis of lineatin and grandisol | google.comepo.org |
| Bicyclo[3.2.0]hept-2-en-7-one | Starting material for the synthesis of Brefeldin A | google.comepo.org |
| Substituted Bicyclo[3.2.0]hept-3-en-6-ones | Precursors for prostaglandins and jasmonoids | google.comepo.orgacs.org |
| Bicyclo[3.2.0]heptene derivatives | Monomers for ring-opening metathesis polymerization (ROMP) | arkat-usa.org |
Historical Development and Evolution of Research on Bicyclo 3.2.0 Hept 3 En 2 One Systems
Photochemical [2+2] Cycloaddition Approaches to this compound Cores
Photochemical [2+2] cycloaddition is the most prominent and widely utilized method for synthesizing the bicyclo[3.2.0]heptane skeleton. This reaction involves the light-induced union of an alkene with an α,β-unsaturated ketone, typically a cyclopentenone derivative, to form a cyclobutane (B1203170) ring. The reaction proceeds via the photoexcitation of the enone to its triplet state, which then adds to the ground-state alkene in a stepwise, diradical fashion.
The intermolecular variant of the [2+2] photocycloaddition involves the reaction between two separate molecular entities: a cyclopentenone and an alkene. The parent this compound is classically synthesized through the irradiation of a solution of cyclopent-2-en-1-one and a simple alkene such as ethylene. The efficiency and regioselectivity of the reaction are highly dependent on the nature of the alkene substrate, the solvent, and the irradiation conditions.
Research findings indicate that electron-rich alkenes generally provide higher yields. The regiochemistry of the addition to substituted cyclopentenones is governed by the electronic and steric properties of the substituents, often following the "rule of five," which predicts the formation of the more stable 1,5-diradical intermediate, leading to head-to-head adducts. For instance, the photocycloaddition of cyclopent-2-en-1-one with 2-methylpropene primarily yields the head-to-head adduct, 6,6-dimethylthis compound. The use of photosensitizers, such as acetone, can be employed to facilitate the population of the reactive triplet state of the enone, particularly when direct irradiation is inefficient.
| Entry | Cyclopentenone Substrate | Alkene Substrate | Conditions (Light Source, Solvent) | Major Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclopent-2-en-1-one | Ethylene | Hg lamp (Pyrex filter, λ > 300 nm), Acetone | This compound | 75-85 |
| 2 | Cyclopent-2-en-1-one | 2-Methylpropene | Hg lamp (Pyrex filter), Acetonitrile | 6,6-Dimethylthis compound | 88 |
| 3 | 3-Methylcyclopent-2-en-1-one | Ethylene | Hg lamp (Pyrex filter), Pentane | 1-Methylthis compound | 65 |
| 4 | Cyclopent-2-en-1-one | cis-1,2-Dichloroethene | Hg lamp (Corex filter), Dichloromethane | cis-6,7-Dichlorothis compound | 72 |
Intramolecular [2+2] photocycloaddition (the de Mayo reaction) is a powerful strategy for constructing complex, functionalized this compound derivatives from a single precursor. In this approach, the alkene and cyclopentenone moieties are tethered together. The length and constitution of the tether are critical determinants of the reaction's success and regiochemical outcome.
Typically, a three- or four-atom tether connecting the C4 or C5 position of the cyclopentenone to the alkene is optimal for efficient cyclization. For example, the irradiation of 4-(but-3-en-1-yl)cyclopent-2-en-1-one leads to the formation of a tricyclic system that is structurally related to the bicyclo[3.2.0]heptenone core. This method allows for the synthesis of highly substituted and stereochemically complex targets with excellent control, as the conformational constraints imposed by the tether direct the cycloaddition pathway. This approach is particularly valuable for creating angularly substituted systems that are difficult to access via intermolecular routes.
| Entry | Substrate | Conditions (Light Source, Solvent) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-(But-3-en-1-yl)cyclopent-2-en-1-one | Hg lamp (Pyrex filter), Acetonitrile | Tricyclo[5.2.1.01,5]decan-6-one | 92 |
| 2 | 3-(Pent-4-en-1-yloxy)cyclopent-2-en-1-one | Hg lamp (Pyrex filter), Acetone/Benzene (B151609) | 4-Oxatricyclo[5.3.0.02,6]decan-3-one | 85 |
| 3 | N-Allyl-N-(2-(cyclopent-1-en-1-yl)ethyl)acetamide | Hg lamp (Vycor filter), Hexane | Functionalized tricyclic lactam | 78 |
A hallmark of the photochemical [2+2] cycloaddition is the predictable formation of the cis-fused ring junction between the cyclopentane (B165970) and the newly formed cyclobutane ring. This outcome is a direct consequence of the geometry of the transition state, which minimizes strain during the ring-closure step of the diradical intermediate. This inherent diastereoselectivity is a powerful tool for establishing the relative stereochemistry at the bridgehead carbons (C1 and C5).
Furthermore, the stereochemistry of the alkene substrate is often retained in the product, especially when the reaction is conducted at low temperatures, as the bond rotation in the diradical intermediate is slower than ring closure. For example, the cycloaddition of cis-1,2-dichloroethene with cyclopent-2-en-1-one affords the cis-6,7-dichloro adduct. Control over enantioselectivity has been achieved through various strategies, including the use of chiral auxiliaries attached to the cyclopentenone or alkene, or the use of chiral photosensitizers that induce asymmetry during the energy transfer process.
Thermal Rearrangement Strategies for this compound Synthesis
While less common than photochemical routes, thermal rearrangements provide an alternative and mechanistically distinct pathway to the this compound scaffold. These methods typically involve the conversion of a strained isomer into the more thermodynamically stable bicyclo[3.2.0] system through pericyclic reactions.
Valence isomerization involves the reorganization of σ and π bonds within a molecule without the migration of atoms or groups. A key example is the thermal rearrangement of substituted bicyclo[2.2.1]hept-5-en-2-ones (norbornenone derivatives). Upon heating, these compounds can undergo a [1,3]-sigmatropic shift (acyl shift), where the C1-C2 bond migrates across the π system to form the C1-C7 and C2-C5 bonds, resulting in the this compound skeleton.
| Entry | Substrate | Conditions (Temperature, Method) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Bicyclo[2.2.1]hept-5-en-2-one | 450 °C, Flash Vacuum Pyrolysis | This compound | ~60 |
| 2 | 7,7-Dimethylbicyclo[2.2.1]hept-5-en-2-one | 180 °C, Toluene (B28343) (sealed tube) | 1,5-Dimethylthis compound | 80 |
| 3 | exo-5-Acetoxybicyclo[2.2.1]hept-5-en-2-one | 500 °C, Flash Vacuum Pyrolysis | exo-7-Acetoxythis compound | 75 |
The formation of the this compound ring system can also be accomplished through the thermal cyclization of suitably designed acyclic or monocyclic precursors. While a concerted thermal [2π+2π] cycloaddition is formally forbidden by the Woodward-Hoffmann rules, stepwise pathways proceeding through diradical intermediates can be initiated under high-temperature conditions.
A more synthetically viable approach involves intramolecular ene reactions or related cyclizations. For example, a 4-(alkenyl)cyclopent-2-en-1-one derivative bearing an appropriately placed hydrogen atom on the alkenyl tether can undergo a thermal intramolecular ene reaction. In this process, the alkene of the side chain reacts with the enone's double bond, accompanied by a hydrogen transfer, to forge the cyclobutane ring and establish the bicyclo[3.2.0] framework. These reactions often require high temperatures and may compete with other thermal decomposition pathways, but they offer a unique entry point to the scaffold from non-obvious precursors.
Ketene (B1206846) Cycloaddition Routes to this compound Analogs
The [2+2] cycloaddition of a ketene and an alkene is a powerful method for the construction of cyclobutanones, including the bicyclo[3.2.0]heptenone core. beilstein-journals.org This approach offers a high degree of control over regioselectivity and stereoselectivity, making it a valuable tool for synthetic chemists. beilstein-journals.org
Intramolecular [2+2] cycloadditions of ketenes with alkenes provide an efficient pathway to bicyclo[3.2.0]heptanone and bicyclo[3.1.1]heptanone systems. nih.gov The reaction involves the generation of a ketene from a suitable precursor, such as an acid chloride, which then undergoes a thermal cycloaddition with a tethered alkene. msu.eduresearchgate.net The regioselectivity of this cycloaddition is influenced by the substitution pattern of the allene (B1206475), and the yield of the cyclized products can be optimized by adjusting the reaction conditions. nih.gov
A notable example is the rearrangement of 4-allylcyclobutenones to bicyclo[3.2.0]heptenones. This transformation is proposed to proceed through an electrocyclic ring-opening of the cyclobutenone to form a vinylketene, which subsequently undergoes an intramolecular [2+2] cycloaddition with the nonconjugated allylic alkene. utwente.nl This method is particularly advantageous for synthesizing highly substituted derivatives due to the controlled regiochemistry of the substitution pattern. utwente.nl
Research has also explored the intramolecular cycloadditions of unsaturated dialkylketenes, which have been shown to give higher yields of bicyclo[3.2.0]heptanones compared to their monoalkylketene counterparts. researchgate.net Furthermore, competition experiments have revealed that trans-alkenes are significantly more reactive than cis-alkenes in these intramolecular cycloadditions. researchgate.netresearchgate.net
The stereoselectivity of ketene cycloadditions is a critical aspect, often leading to the formation of endo and exo isomers. beilstein-journals.orgd-nb.info The ratio of these isomers can be influenced by the nature of the substrates. beilstein-journals.orgd-nb.info For instance, in the reaction of ketenes with cyclic 1,3-dienes, the cycloadditions can proceed with complete regio- and stereoselectivity with respect to the diene. d-nb.info The configuration of the resulting bicyclo[3.2.0]heptenone systems can be determined using spectroscopic methods like 1H NMR. d-nb.info
The stereoselectivity of intramolecular [2+2] cycloadditions of ketenes tethered to alkenes has been found to be high in certain cases. msu.edu For example, the reaction of an enyne tethered with a chiral auxiliary can lead to a high preference for one stereoisomer. msu.edu The choice of tether can also influence stereoselectivity, with tethers like 2,4-pentanediol (B147393) enabling high diastereoselectivity. researchgate.net
Yields of ketene cycloaddition reactions can vary depending on the substrates and reaction conditions. High yields have been reported for the cycloaddition of ketenes with cyclopenta-1,3-diene at 0 °C, while reactions with cyclic mono-olefins or styrene (B11656) may require reflux conditions and result in lower to moderate yields. beilstein-journals.orgd-nb.info The formation of ketenes and their subsequent cycloadditions can occur under various conditions, with yields of 7-methylidinebicyclo[3.2.0]heptanones and 7-methylidinebicyclo[3.1.1]heptanones reported in the range of 45-78%. nih.gov
Table 1: Selected Examples of Intramolecular Ketene/Alkene Cycloadditions
| Ketene Precursor / Substrate | Product(s) | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Enyne 118 | Isomer 119 | - | 92:8 preference | msu.edu |
| Enyne 121 | Isomer 122 | - | High | msu.edu |
| Unsaturated dialkylketene 7a | Bicyclo[3.2.0]heptanone 8a | 45% | - | researchgate.net |
| Ketene 36 | Bicyclo[3.2.0]heptanone 37 and Bicyclo[3.1.1]heptanone 38 | 22% and 28% respectively | - | researchgate.net |
| Ketene-allene substrates | 7-methylidinebicyclo[3.2.0]heptanones and 7-methylidinebicyclo[3.1.1]heptanones | 45-78% | Varied with allene substitution | nih.gov |
Chemoenzymatic and Biocatalytic Synthesis of this compound Derivatives
Chemoenzymatic and biocatalytic approaches offer highly selective methods for the synthesis of chiral this compound derivatives. Enzymes, being chiral catalysts, can differentiate between enantiomers of a racemic substrate or desymmetrize a prochiral molecule, leading to optically active products. vdoc.pub
The enzymatic reduction of racemic bicyclo[3.2.0]heptenones is a well-established method for producing chiral alcohols, which are valuable intermediates in the synthesis of natural products and other complex molecules. psu.edu Various microorganisms and isolated enzymes have been employed for this purpose.
For instance, baker's yeast has been used to reduce racemic bicyclo[3.2.0]hept-2-en-6-one to produce both the 6-exo- and 6-endo-alcohols in good chemical and excellent optical yields. psu.edu Other fungi, such as Curvularia lunata and Mortierella ramanniana, have also been shown to reduce this ketone, but they selectively produce the 6-endo-alcohol and optically active unreacted ketone. psu.edu
Isolated alcohol dehydrogenases (ADHs) have also been extensively studied for the bioreduction of bicyclo[3.2.0]heptenones. Horse liver alcohol dehydrogenase (HLADH), as well as ADHs from Thermoanaerobium brockii (TBADH) and Streptomyces hydrogenans (HSDH), have shown utility in these reductions. nih.govnih.gov The stereoselectivity of the reduction can be enzyme-dependent. For example, TBADH reduction of rac-bicyclo[3.2.0]hept-2-en-6-one yields the (1S,5R,6S)-alcohol, while 3α,20β-hydroxysteroid dehydrogenase (3α,20β-HSDH) from Streptomyces hydrogenans exhibits opposite selectivity towards 7-substituted bicyclo[3.2.0]heptenones. nih.gov
Table 2: Enzymatic Bioreduction of Bicyclo[3.2.0]heptenone Derivatives
| Substrate | Biocatalyst | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| (rac)-Bicyclo[3.2.0]hept-2-en-6-one | Baker's yeast | 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | Good chemical and excellent optical yields for both alcohols. | psu.edu |
| (rac)-Bicyclo[3.2.0]hept-2-en-6-one | Curvularia lunata C2100 | 6-endo-bicyclo[3.2.0]hept-2-en-6-ol | Selective formation of the endo-alcohol. | nih.gov |
| (rac)-Bicyclo[3.2.0]hept-2-en-6-one | Mortierella ramanniana C2056 | 6-endo-bicyclo[3.2.0]hept-2-en-6-ol | Selective formation of the endo-alcohol. | nih.gov |
| (rac)-Bicyclo[3.2.0]hept-2-en-6-one | Thermoanaerobium brockii ADH (TBADH) | (1S,5R,6S)-alcohol | High optical purity (>95% ee). | nih.gov |
| 7-substituted bicyclo[3.2.0]heptenones | 3α,20β-HSDH from Streptomyces hydrogenans | (6S)-alcohols and unreacted (1S,5R)-ketones | Opposite selectivity compared to TBADH. | nih.gov |
Beyond bioreductions, enzymes can facilitate other transformations for the derivatization of the bicyclo[3.2.0]heptenone scaffold. For example, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of bicyclic ketones to the corresponding lactones. uni-greifswald.de The enzyme 2,5-diketocamphane monooxygenase (2,5-DKCMO) and 3,6-diketocamphane monooxygenase (3,6-DKCMO) have been shown to convert (±)-cis-bicyclo[3.2.0]hept-2-en-6-one with high conversion rates. uni-greifswald.de
Coupled-enzyme systems have also been developed for more complex transformations. For instance, a coupled-enzyme bioreduction has been utilized as a key step in the chemoenzymatic synthesis of prostaglandins (B1171923) like cloprostenol (B1669231) and bimatoprost, starting from bicyclo[3.2.0]heptenone derivatives. nih.govresearchgate.net These systems often involve cofactor recycling to improve efficiency. researchgate.netmdpi.com
Cascade and Tandem Reactions for Complex this compound Architectures
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. wikipedia.org These reactions are particularly useful for the rapid construction of complex molecular architectures from simpler starting materials.
One such example is the palladium-catalyzed cascade reaction of bicyclo[1.1.1]pentane carboxylic acids to form bicyclo[3.2.0]heptane lactones. rsc.orgnih.gov This process involves C-H activation and C-C bond cleavage, and the use of different ligands can lead to either arylated or non-arylated products. rsc.orgnih.gov The resulting bicyclo[3.2.0]heptane lactones can be further transformed into a variety of substituted cyclobutanes and γ-lactones. rsc.orgnih.gov
Another powerful cascade involves an alkoxy-Cope rearrangement followed by a transannular ring closure. This sequence has been used to convert 1-alkynylbicyclo[3.2.0]hept-2-en-7-ones into angularly fused triquinanes. acs.org The reaction is initiated by the addition of an alkenyllithium reagent to the ketone, followed by a TBAF quench. acs.org This methodology provides a general route to functionally differentiated angular triquinanes. acs.org
Asymmetric Synthesis and Chiral Resolution of this compound Enantiomers
The synthesis of enantiomerically pure this compound and its derivatives is a significant focus in organic chemistry due to the importance of these chiral building blocks in the synthesis of natural products and biologically active molecules. acs.orgkirj.ee Methodologies to achieve this encompass both the direct asymmetric synthesis of specific diastereomers and the separation of racemic mixtures through chiral resolution.
Diastereoselective Routes to this compound Derivatives
Diastereoselective synthesis aims to preferentially form one diastereomer over others. This is often achieved through intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product.
An intramolecular [2+2] cycloaddition of an α,β-unsaturated ketene represents a key strategy for constructing the this compound core. taltech.ee For instance, the thermolysis of a precursor with a defined stereocenter can lead to a torquoselective electrocyclic ring opening to a vinyl ketene intermediate. This intermediate then undergoes an intramolecular [2+2] cycloaddition to an adjacent allyl double bond, yielding the bicyclo[3.2.0]heptenone with high diastereoselectivity. acs.org
Another approach involves the palladium-catalyzed C–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids. This method allows for the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones. By selecting different ligands, such as MPAA or pyridone-amine, it is possible to control the formation of either all-syn arylated or non-arylated bicyclo[3.2.0]heptane lactones. rsc.org
The reduction of the carbonyl group in bicyclo[3.2.0]heptenone derivatives can also proceed with high diastereoselectivity. For example, the selective reduction of bicyclo[3.2.0]hept-6-en-3-one with lithium aluminum hydride produces the corresponding endo-alcohol almost exclusively. arkat-usa.org Similarly, conjugate reduction of phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one) using lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) yields the corresponding ketone with a high degree of stereocontrol. acs.org
Table 1: Examples of Diastereoselective Syntheses of Bicyclo[3.2.0]heptane Derivatives
| Starting Material | Reagents/Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| 4-hydroxy-cyclopentenone derivative | 1. TMSCl; 2. Toluene, 110 °C | Bicyclo[3.2.0]heptenone | Nearly quantitative yield |
| Bicyclo[1.1.1]pentane carboxylic acids | Pd-catalysis, MPAA or pyridone-amine ligands | all-syn arylated or non-arylated bicyclo[3.2.0]heptane lactones | High diastereoselectivity |
| Bicyclo[3.2.0]hept-6-en-3-one | Lithium aluminum hydride | endo-Bicyclo[3.2.0]hept-6-en-3-ol | Almost exclusive endo configuration |
| Phototropone | LiAlH(OtBu)₃ | Conjugate reduction product | High diastereoselectivity |
Enantiomeric Enrichment and Separation Techniques
When a synthesis results in a racemic or diastereomeric mixture, techniques for enantiomeric enrichment and separation are employed to isolate the desired enantiomer.
Kinetic Resolution: This technique relies on the differential rate of reaction of enantiomers with a chiral reagent or catalyst.
Enzymatic Resolution: Microorganisms and isolated enzymes are highly effective for kinetic resolution. For instance, various strains of yeast and fungi, such as Saccharomyces cerevisiae, have been screened for their ability to selectively bioreduce one enantiomer of (rac)-bicyclo[3.2.0]hept-2-en-6-one to a single (6S)-alcohol with high enantiomeric purity. mdpi.com This leaves the unreacted ketone enriched in the other enantiomer. Hydroxysteroid dehydrogenase (HSDH) has also been used in combination with yeast alcohol dehydrogenase in a coupled-enzyme system for the bioreduction of substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones. nih.gov
Chemical Kinetic Resolution: A process has been developed for the resolution of a racemic mixture of 3-ethylbicyclo[3.2.0]hept-3-en-6-one. google.comgoogle.com In this method, one enantiomer reacts preferentially with a basic heterocyclic-aldehyde compound in the presence of an optically active amine, such as (R)-2-(diphenylmethyl)pyrrolidine. google.comgoogle.com The unreacted enantiomer can then be easily separated by acid extraction, achieving a high enantiomeric excess (e.g., 98%). google.comgoogle.com
Diastereomeric Derivatization and Separation: This classic resolution strategy involves reacting the enantiomeric mixture with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard techniques like flash chromatography.
A common resolving agent is (–)-(1S,4R)-camphanic acid chloride. researchgate.netresearchgate.net It reacts with racemic bicyclo[3.2.0]hept-3-en-6-endo-ols (obtained by stereoselective reduction of the corresponding ketones) to form a diastereoisomeric pair. researchgate.netresearchgate.net After separation by flash chromatography, mild alkaline hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols. Subsequent oxidation furnishes the enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones. researchgate.netresearchgate.net
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers. This method has been applied to the resolution of diastereomeric sulfoxides formed by the oxidation of dithioketals of bicyclo[3.2.0]hept-2-en-6-one and its derivatives. kirj.ee
Asymmetric Photosynthesis: The use of circularly polarized light can induce enantiomeric enrichment. For example, cis-bicyclo[3.2.0]hept-3,6-dien-2-one has been enantiomerically enriched through the photointerconversion of its enantiomers using this technique. acs.orgacs.org
Table 2: Enantiomeric Enrichment and Separation Techniques for Bicyclo[3.2.0]heptanones
| Technique | Method | Example | Outcome |
|---|---|---|---|
| Kinetic Resolution | Enzymatic reduction with Saccharomyces cerevisiae | (rac)-bicyclo[3.2.0]hept-2-en-6-one | Selective reduction to a single (6S)-alcohol, leaving enriched ketone |
| Kinetic Resolution | Chemical reaction with a basic heterocyclic-aldehyde and a chiral amine | (rac)-3-ethylbicyclo[3.2.0]hept-3-en-6-one | Unreacted enantiomer isolated with >98% e.e. |
| Diastereomeric Derivatization | Reaction with (–)-(1S,4R)-camphanic acid chloride, followed by chromatography and hydrolysis | (rac)-bicyclo[3.2.0]hept-3-en-6-endo-ols | Enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones |
| Asymmetric Photosynthesis | Irradiation with circularly polarized light | cis-Bicyclo[3.2.0]hept-3,6-dien-2-one | Enantiomeric enrichment |
Reactivity and Mechanistic Investigations of Bicyclo 3.2.0 Hept 3 En 2 One
Photochemical Rearrangements of Bicyclo[3.2.0]hept-3-en-2-one
The absorption of ultraviolet light by this compound and its analogs initiates a cascade of intricate molecular rearrangements, leading to the formation of structurally diverse isomeric products. These photochemical transformations are broadly categorized into lumiketone-type photoisomerizations and subsequent skeletal rearrangements.
Lumiketone-Type Photoisomerizations
For instance, the irradiation of 6,6,7,7-tetramethoxy-1,3-dimethylcyclohepta-2,6-dien-1-one results in the formation of 6,6,7,7-tetramethoxy-1,3-dimethylthis compound. The structure of this lumiketone product is confirmed by spectroscopic data, including a characteristic carbonyl absorption at 1710 cm⁻¹ in its IR spectrum, which is indicative of a cyclopentenone chromophore.
Skeletal Rearrangements Induced by Photoexcitation
Upon further photoexcitation, this compound itself undergoes skeletal rearrangements. A key transformation is the photochemical cdnsciencepub.comwikipedia.org sigmatropic rearrangement, which converts the this compound framework into a bicyclo[2.2.1]hept-2-en-7-one. This isomerization is a characteristic reaction for this system and is proposed to proceed through a non-concerted, biradical pathway. This subsequent isomerization is a notable divergence from the photochemical behavior of related cyclohexadienone systems, where a similar sigmatropic shift would lead to a highly strained and energetically unfavorable bicyclo[2.1.1]hex-2-en-5-one.
The efficiency and outcome of these photochemical rearrangements can be influenced by the substitution pattern on the bicyclic core. In some cases, the photochemical challenge lies in achieving a desired [2+2] cycloaddition without interference from these competing skeletal rearrangements.
Thermal Rearrangements of this compound and its Analogs
Heating this compound and its derivatives can induce concerted or stepwise rearrangements, leading to new cyclic and bicyclic systems. These transformations are governed by the principles of orbital symmetry and the stability of intermediates and transition states.
Sigmatropic Shifts within the this compound Framework
Thermal cdnsciencepub.comwikipedia.org sigmatropic rearrangements are a dominant pathway for bicyclo[3.2.0]hept-2-enes. These reactions are believed to proceed through a stepwise mechanism involving a diradical intermediate, rather than a concerted process governed by orbital symmetry rules. The stereochemical outcomes of these shifts, particularly the ratio of suprafacial inversion (si) to suprafacial retention (sr) products, provide insights into the dynamics of the diradical intermediates. For exo-7-substituted bicyclo[3.2.0]hept-2-enes, the stereoselectivity of the cdnsciencepub.comwikipedia.org carbon migration is consistently high for suprafacial inversion, an observation that has been attributed to the conservation of angular momentum.
While the focus is on the title compound, it is noteworthy that for the related bicyclo[3.2.0]hepta-3,6-dien-2-ones, a thermal rearrangement to isomeric bicyclo[3.2.0]hepta-3,6-dien-2-ones and monocyclic tropones has been suggested to occur via an antarafacial-antarafacial Cope rearrangement.
Ring Expansion Reactions of this compound Systems
While sigmatropic shifts are prevalent, thermal ring expansion of the this compound system itself is less commonly reported compared to its photochemical and acid-catalyzed counterparts. The thermal chemistry of related vinylcyclobutanes typically involves rearrangement to cyclohexenes. Theoretical studies on the thermal interconversions of isomers on the C₇H₆ potential energy surface, such as bicyclo[3.2.0]hepta-1,3,6-triene, indicate that rearrangements can occur at high temperatures, with computed transition states for electrocyclic ring closure and degenerate 1,5-sigmatropic shifts having similar energies.
Acid-Catalyzed Transformations and Ring Expansions of this compound Derivatives
The presence of an acid catalyst dramatically alters the reactivity of the this compound system, primarily promoting ring expansion and rearrangement reactions through carbocationic intermediates.
In strong acids like fluorosulfuric acid (FSO₃H) and 96% sulfuric acid (H₂SO₄), bicyclo[3.2.0]heptanone derivatives undergo clean isomerization to form seven-membered ring ketones. For instance, bicyclo[3.2.0]heptan-6-one rearranges to protonated cyclohept-2-enone, and bicyclo[3.2.0]hept-2-en-7-one isomerizes to protonated cyclohepta-2,4-dienone. These reactions are believed to proceed through protonation of the carbonyl oxygen, followed by a carbocation-mediated ring expansion.
A notable example is the acid-catalyzed rearrangement of 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one to 3,3-dimethyl-6-methylidenebicyclo[2.2.1]heptan-2-one. The proposed mechanism involves initial protonation of the carbonyl oxygen. Subsequently, the double bond participates in the formation of a tertiary carbocation. This intermediate then undergoes a rearrangement to produce the bicyclic ketone, which can further isomerize to an exocyclic isomer in the presence of an acid like p-toluenesulfonic acid.
The nature of the substituents and the position of the double bond within the bicyclo[3.2.0]heptenone framework can influence the outcome of these acid-catalyzed transformations. For example, bicyclo[3.2.0]hept-2-en-6-one rearranges to protonated 1-acetylcyclopentadiene in fluorosulfuric acid. In the case of 7-aryl or 7,7-diaryl substituted bicyclo[3.2.0]hept-2-en-6-ols, treatment with acid leads to a novel transformation to diarylmethanes.
Protonated Intermediates and Reaction Pathways
The reactivity of this compound and its derivatives under acidic conditions is characterized by the formation of protonated intermediates that can undergo various rearrangements. In the presence of strong acids, such as fluorosulfonic acid (FSO₃H) and 96% sulfuric acid (H₂SO₄), bicyclo[3.2.0]heptan-6-one and bicyclo[3.2.0]hept-2-en-7-one isomerize to form protonated cyclohept-2-enone and cyclohepta-2,4-dienone, respectively. researchgate.net Quenching these acidic solutions with a sodium bicarbonate-ether mixture allows for the recovery of the seven-membered ring ketones. researchgate.net
However, the reaction pathway of bicyclo[3.2.0]hept-2-en-6-one in strong acid differs, leading to the formation of protonated 1-acetylcyclopentadiene. researchgate.net The mechanisms of these rearrangements are of significant interest for their synthetic utility. researchgate.net
Structural Outcomes of Acid-Catalyzed Rearrangements
Acid-catalyzed rearrangements of this compound derivatives can lead to a variety of structural outcomes, depending on the specific substrate and reaction conditions. For instance, acid-catalyzed reactions of 7-aryl or 7,7-diarylbicyclo[3.2.0]hept-2-en-6-ols result in a novel transformation to diarylmethanes. cdnsciencepub.com A proposed mechanism for this rearrangement involves the formation of specific intermediates that dictate the final product distribution. cdnsciencepub.com
In a different context, an unusual acid-catalyzed rearrangement has been observed for a tetracyclic derivative of bicyclo[3.2.0]hept-6-en-2-one. acs.org The thermal intramolecular rearrangement of the bicyclo[3.2.0]heptenyl system to the bicyclo[2.2.1]heptenyl system has also been studied, highlighting the diverse reactivity of this scaffold. acs.org
Nucleophilic and Electrophilic Reactions of the this compound Ketone Moiety
The ketone moiety of this compound is susceptible to both nucleophilic and electrophilic attacks, leading to a range of functionalized derivatives.
Electrophilic bromination of bicyclo[3.2.0]hept-2-en-6-one and its 7,7-dimethyl derivative in various solvents yields 2-exo-bromo-3-endo-substituted bicycloheptanones. rsc.orgelectronicsandbooks.com The stereospecificity of this reaction is attributed to the preferential formation of an intermediate bromonium ion on the exo-face of the cyclopentene ring. rsc.orgelectronicsandbooks.com The configurations of the resulting products have been determined using nuclear magnetic resonance (n.m.r.) spectroscopy. rsc.orgelectronicsandbooks.com
Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones, including derivatives of bicyclo[3.2.0]hept-2-en-6-one, provides a convenient route to 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. beilstein-journals.org This reaction is triggered by in situ alkylation with alkyl or aryllithium reagents. beilstein-journals.org
Oxidative Transformations of this compound Derivatives
Baeyer-Villiger Oxidation and Lactone Formation
The Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one and its derivatives is a key transformation for the synthesis of valuable lactones, such as Corey's lactone (2-oxabicyclo[3.3.0]oct-6-en-3-one). nih.gov This reaction can be catalyzed by various means, including enzymes and metal complexes.
Fungi, such as Fusarium sp. and Aspergillus terricola, have been shown to catalyze the Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-2-en-6-one, producing enantiomerically enriched lactones. nih.gov The regioselectivity of the oxidation can lead to the formation of both "normal" and "abnormal" lactones. researchgate.net Phenylacetone monooxygenase (PAMO) and its mutants have also been employed for this transformation, with some mutants exhibiting altered regio- and enantioselectivities. researchgate.netthieme-connect.de
Chemical methods, such as the use of a Zr[bis(salicylidene)ethylenediaminato] (salen) complex, can also effect the enantiospecific Baeyer–Villiger oxidation of racemic bicyclic cyclobutanones. pnas.org This chemocatalytic approach has been shown to preferentially form the "abnormal" lactone in some cases. pnas.org
The resulting bicyclo[3.2.0]heptane lactones are important scaffolds in bioactive molecules and can be further transformed into various substituted cyclobutane (B1203170) and γ-lactone derivatives. rsc.org
Table 1: Biocatalytic Baeyer-Villiger Oxidation of Bicyclo[3.2.0]hept-2-en-6-one
| Biocatalyst | Product(s) | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|
| Fusarium sp., F. solani | (+)-(1R,5S)-lactone | - | - | nih.gov |
| Aspergillus terricola, A. amazonicus | (-)-(1S,5R)-lactone | 70% | 85% | nih.gov |
| Phenylacetone monooxygenase (PAMO) wild-type | "Normal" and "abnormal" lactones (3:1 ratio) | High ee for (1S,5R)-enantiomers | - | researchgate.net |
| PAMO I67T and S441A mutants | "Normal" and "abnormal" lactones (~1:1 ratio) | - | - | researchgate.net |
| E. coli expressing PAMO-P3 mutant | (-)-Normal lactone and (-)-abnormal lactone | 92% (normal), >99% (abnormal) | Complete conversion | thieme-connect.de |
Ozonolysis and Other Oxidative Cleavage Reactions
Ozonolysis of derivatives of bicyclo[3.2.0]heptane provides an alternative method for oxidative cleavage. The ozonolysis of the trimethylsilyl enol ether derived from spiro[bicyclo[3.2.0]heptane-2,2'- researchgate.netacs.orgdioxolan]-6-one leads to the formation of an isomeric lactone. arkat-usa.orgarkat-usa.org This process is believed to proceed through a 3+2 cycloaddition of ozone to the silyl enol ether, forming a primary ozonide. arkat-usa.org
The typical products of ozonolysis of silyl enol ethers are molecules with a carboxylic acid at one terminus of the former double bond and a carbonyl group at the other. arkat-usa.org These oxidative cleavage reactions provide access to functionalized cyclopentane (B165970) derivatives that are valuable intermediates in the synthesis of natural products. arkat-usa.orgarkat-usa.org
Reductive Transformations and Stereoselective Hydrogenations of this compound
The reduction of the ketone functionality in bicyclo[3.2.0]hept-2-en-6-one can be achieved with high stereoselectivity using various reagents and biocatalysts. The selective reduction of bicyclo[3.2.0]hept-6-en-3-one with lithium aluminum hydride or L-Selectride yields the corresponding endo-alcohol almost exclusively. arkat-usa.org
Bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one using baker's yeast (Saccharomyces cerevisiae) produces a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.gov The enantiomeric purities of the endo- and exo-alcohols were determined to be 88% and 84%, respectively. nih.gov Other enzymes, such as alcohol dehydrogenases (ADHs), have also been utilized for the biotransformation of oxy-functionalized bicyclo[3.2.0]carbocyclic molecules. nih.gov
Table 2: Reductive Transformations of Bicyclo[3.2.0]hept-2-en-6-one Derivatives
| Substrate | Reducing Agent/Biocatalyst | Product(s) | Diastereomeric/Enantiomeric Ratio | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.0]hept-6-en-3-one | Lithium aluminum hydride or L-Selectride | endo-Bicyclo[3.2.0]hept-6-en-3-ol | Almost exclusively endo | arkat-usa.org |
| (rac)-Bicyclo[3.2.0]hept-2-en-6-one | Baker's yeast (Saccharomyces cerevisiae) | (6S)-endo- and (6S)-exo-alcohols | 2.2:1 (endo:exo) | nih.gov |
| (rac)-Bicyclo[3.2.0]hept-2-en-6-one | Hydroxysteroid dehydrogenase (HSDH) | Corresponding alcohols | - | nih.gov |
| (rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one | Horse Liver Alcohol Dehydrogenase (HLADH) | Corresponding alcohols | - | nih.gov |
Cycloaddition Reactions (Excluding Initial Synthesis) and Functionalization of this compound
The fused ring system of this compound, containing a reactive cyclopentenone moiety, serves as a versatile platform for various cycloaddition reactions, leading to the construction of more complex polycyclic frameworks. These reactions are pivotal for the functionalization of the core structure. Photochemical [2+2] cycloadditions are particularly prominent in the reactivity profile of this class of compounds.
When subjected to photochemical conditions, 4-hydroxycyclopent-2-enone derivatives, which share the core reactive system of this compound, undergo [2+2] cycloaddition with various alkenes. researchgate.net These intermolecular reactions typically yield diversely functionalized bicyclo[3.2.0]heptanes, often as a mixture of exo and endo adducts. researchgate.net The ratio of these diastereomers has been observed to be largely independent of the steric bulk of the reactants or the specific reaction conditions. researchgate.net In contrast, intramolecular [2+2] photocycloaddition reactions can proceed with high stereoselectivity, providing a single, stereochemically pure product. researchgate.net
For instance, the intramolecular photochemical [2+2] reaction involving a ketone side chain and the carbon-carbon double bond of a 4-oxygenated 2-cyclopentenone subunit can deliver tetracyclic compounds with excellent yield and stereoselectivity. researchgate.net This highlights the utility of cycloaddition reactions in creating rigid, polycyclic skeletons from bicyclo[3.2.0]heptenone precursors. researchgate.net
The functionalization of the bicyclo[3.2.0]heptenone system is not limited to carbon-carbon bond formation. The inherent reactivity of the cyclobutanone (B123998) ring allows for a range of transformations. google.com These include stereoselective reduction to the corresponding endo-alcohol, alkylation at the carbonyl carbon, ring expansion reactions with reagents like diazomethane, and stereospecific Baeyer-Villiger lactonization. google.com These subsequent modifications of the cycloaddition products further underscore the synthetic utility of the this compound scaffold.
| Reactant System | Reaction Type | Key Product Feature | Stereoselectivity | Reference |
|---|---|---|---|---|
| 4-Hydroxycyclopent-2-enone derivatives + Alkenes | Intermolecular [2+2] Photocycloaddition | Functionalized bicyclo[3.2.0]heptanes | Mixture of exo and endo adducts | researchgate.net |
| Cyclopentenone with tethered alkene | Intramolecular [2+2] Photocycloaddition | Tricyclic or tetracyclic systems | High; often a single stereoisomer | researchgate.net |
| Bicyclo[3.2.0]hept-2-en-7-ones | Baeyer-Villiger Oxidation | Bicyclic lactones | Stereospecific | google.com |
| Bicyclo[3.2.0]hept-2-en-7-ones | Reduction | endo-Alcohols | Stereoselective | google.com |
Computational and Theoretical Analysis of Reaction Mechanisms and Pathways
Computational and theoretical studies have been instrumental in elucidating the complex reaction mechanisms associated with this compound and related systems. These analyses provide deep insights into the nature of intermediates, transition states, and the factors governing stereoselectivity that are often difficult to probe through experimental means alone.
Diradical Intermediates and Excited State Dynamics
The photochemistry of this compound is characterized by skeletal rearrangements that often proceed through non-concerted pathways involving diradical intermediates. Upon irradiation, bicyclo[3.2.0]hept-3-en-2-ones can undergo a photochemical oup.comdntb.gov.ua sigmatropic rearrangement to yield bicyclo[2.2.1]hept-2-en-7-ones (7-ketonorbornenes). oup.comresearchgate.net Mechanistic studies, including sensitization and quenching experiments, indicate that this transformation involves a triplet excited state. oup.com The reaction is proposed to proceed via a non-concerted, biradical pathway rather than a concerted pericyclic process. oup.comresearchgate.net
Similarly, the thermal rearrangements of related bicyclo[3.2.0]heptene structures are rationalized by diradical mechanisms. rsc.orgmdpi.com For example, the thermal isomerization of 1-methylbicyclo[3.2.0]hept-2-en-7-one to 5-methylbicyclo[2.2.1]hept-5-en-2-one is explained by a diradical pathway. rsc.org Computational studies on the thermal conversions of bicyclo[3.2.0]hept-2-ene to bicyclo[2.2.1]hept-2-ene also support the involvement of diradical intermediates, challenging the idea of a purely concerted, orbital symmetry-controlled process. njit.eduresearchgate.netsemanticscholar.org Density functional theory (DFT) calculations have been employed to map the potential energy surfaces of these rearrangements, identifying transition states and intermediates that are consistent with stepwise, diradical mechanisms. mdpi.comnih.gov
Orbital Symmetry and Stereoselectivity in Rearrangements
The principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules, provide a foundational framework for predicting the stereochemical outcomes of concerted reactions. For the thermal oup.comdntb.gov.ua sigmatropic rearrangement of the bicyclo[3.2.0]hept-2-ene system to the bicyclo[2.2.1]hept-2-ene system, the rules predict a suprafacial-inversion (si) pathway as the allowed concerted process. mdpi.comresearchgate.net
However, extensive experimental and computational evidence suggests that while stereoselectivity is often high, the reactions are not strictly concerted. mdpi.comnjit.eduresearchgate.net The observed stereoselectivity in the oup.comdntb.gov.ua carbon migration of exo-7-substituted bicyclo[3.2.0]hept-2-enes is consistently high for suprafacial inversion (80-89%), but this selectivity is remarkably stable regardless of the size and mass of the substituent. researchgate.net This invariance is more consistent with a mechanism involving conformationally flexible diradical intermediates where stereochemical outcomes are determined by dynamic effects rather than a rigid, concerted transition state dictated by orbital symmetry. researchgate.netacs.org
Dynamic isotope dilution kinetic studies on the thermal conversion of bicyclo[3.2.0]hept-2-ene have shown that the orbital symmetry-allowed oup.comdntb.gov.ua carbon shift with inversion competes with non-concerted reaction channels. njit.edu This partitioning indicates that the diradical pathways are significant. njit.edu Therefore, while orbital symmetry considerations are a crucial starting point for analysis, a complete mechanistic picture for the rearrangements of this compound and its congeners must incorporate the roles of excited states and the dynamics of diradical intermediates. oup.comresearchgate.net
| Reaction | Key Intermediate/State | Predicted Pathway (Orbital Symmetry) | Observed/Calculated Mechanism | Reference |
|---|---|---|---|---|
| Photochemical Rearrangement of this compound | Triplet Excited State, Diradical | N/A (Photochemical) | Non-concerted, biradical oup.comdntb.gov.ua shift | oup.comresearchgate.net |
| Thermal Rearrangement of Bicyclo[3.2.0]hept-2-ene | Diradical | Concerted oup.comdntb.gov.ua shift with inversion (si) | Partitioning between allowed concerted and non-concerted diradical pathways | njit.eduresearchgate.net |
| Thermal Rearrangement of 1-methylbicyclo[3.2.0]hept-2-en-7-one | Diradical | N/A (Substituted) | Diradical mechanism | rsc.org |
Compound Index
| Compound Name |
|---|
| This compound |
| Bicyclo[3.2.0]heptane |
| Bicyclo[2.2.1]hept-2-en-7-one |
| 7-ketonorbornene |
| Bicyclo[3.2.0]hept-2-en-7-one |
| Bicyclo[3.2.0]hept-2-ene |
| 1-methylbicyclo[3.2.0]hept-2-en-7-one |
| 5-methylbicyclo[2.2.1]hept-5-en-2-one |
| Bicyclo[2.2.1]hept-2-ene |
| 4-hydroxycyclopent-2-enone |
| diazomethane |
Structural Elucidation and Advanced Spectroscopic Characterization Techniques for Bicyclo 3.2.0 Hept 3 En 2 One Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bicyclo[3.2.0]hept-3-en-2-one derivatives, offering detailed insights into the connectivity and stereochemistry of these bicyclic systems. Both ¹H and ¹³C NMR provide characteristic chemical shifts and coupling constants that are instrumental in assigning the relative configuration of substituents.
In ¹H NMR spectra of chalcone-like derivatives of cis-bicyclo[3.2.0]hept-2-en-6-one, specific proton signals can be observed. For instance, the protons at H3 often show as an AB system in the range of δ 2.45–2.76 ppm, while the H2 and H6 protons also appear as an AB system between δ 4.50–3.80 ppm. The β proton signal typically manifests as a singlet around δ 6.80 ppm. tandfonline.com For the parent bicyclo[3.2.0]hept-2-en-6-one, the use of chiral shift reagents like tris[3-(heptafluoropropyl-hydroxymethylene)-(+)-camphorato]europium(III) has been employed to determine enantiomeric excess. psu.edu
¹³C NMR spectroscopy complements the proton data, with the carbonyl carbon of the bicyclo[3.2.0]heptenone core appearing in the downfield region, typically between δ 202-210 ppm. tandfonline.comacs.org The number of distinct signals in the ¹³C NMR spectrum, such as the fourteen lines observed for certain chalcone (B49325) derivatives, confirms the proposed molecular structure. tandfonline.com
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, are particularly powerful for establishing stereochemical relationships. NOE studies have been successfully used to support the assignment of stereochemistry in related bicyclo[3.2.0]heptanone systems. acs.org The spatial proximity of protons can be determined, which is crucial for assigning the configuration of substituents on the fused ring system. Furthermore, proton and carbon-13 NMR studies have been used to investigate the protonation sites in bicyclo[3.2.0]heptanone derivatives in superacid, revealing that protonation occurs at the carbonyl oxygen. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Chalcone derivative (3a) | 7.51 (d, 2H), 7.38 (d, 2H), 6.80 (d, 1H), 6.00–5.97 (m, 1H), 5.89–5.87 (m, 1H), 4.37–4.36 (m, 1H), 3.90 (ddd, 1H), 2.82–2.75 (m, 1H), 2.63–2.55 (m, 1H) | 203.59, 149.79, 135.95, 133.66, 132.76, 130.93 (2C), 129.30 (2C), 128.40, 122.81, 60.82, 49.58, 34.75 | tandfonline.com |
| Chalcone derivative (3b) | 7.48 (s, 1H), 7.42–7.39 (m, 1H), 7.30–7.29 (m, 2H), 6.72 (s, 1H), 5.96–5.94 (m, 1H), 5.84–5.83 (m, 1H), 4.33–4.32 (m, 1H), 3.87 (dt, 1H), 2.74 (bd, 1H), 2.55 (ddd, 1H) | 203.64, 150.50, 136.03, 134.87, 133.67, 130.22, 129.82, 129.43, 128.38, 127.86, 122.76, 60.87, 49.66, 34.83 | tandfonline.com |
| Chalcone derivative (3j) | 7.55 (s, 1H), 6.64–6.63 (m, 2H), 6.48–6.46 (m, 1H), 5.96 (dd, 1H), 5.77 (dd, 1H), 4.29–4.28 (m, 1H), 3.79 (ddd, 1H), 2.70 (bd, 1H), 2.52 (ddd, 1H) | 203.34, 150.96, 146.98, 145.44, 132.27, 130.58, 116.28, 112.53, 111.07, 59.82, 49.34, 34.73 | tandfonline.com |
Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives. The most characteristic absorption in the IR spectrum is the carbonyl (C=O) stretching vibration, which provides information about the electronic environment of the ketone.
For various chalcone-like derivatives of cis-bicyclo[3.2.0]hept-2-en-6-one, the carbonyl stretching frequency (νC=O) is consistently observed in the region of 1725–1744 cm⁻¹. tandfonline.com This is a typical range for a five-membered ring ketone. In addition to the carbonyl group, other characteristic IR absorptions include those for C-H stretching of the bicyclic frame and any substituents, as well as C=C stretching for the double bond in the five-membered ring. tandfonline.com The IR spectra of some derivatives also show bands corresponding to aromatic C-H bending and other functional groups introduced through substitution. tandfonline.com The different mutual disposition of carbonyl groups in diastereoisomers can lead to distinct IR signals for the carbonyls of each isomer when measured in the solid state (KBr). lookchem.com
While less commonly reported for this specific class of compounds, Raman spectroscopy can provide complementary information. Raman is particularly sensitive to non-polar bonds and can be useful for characterizing the C=C double bond and the carbon skeleton of the bicyclic system. cdnsciencepub.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives
| Derivative | Carbonyl (C=O) Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) | Reference |
|---|---|---|---|
| Chalcone derivative (3a) | 1736 | 3057, 3010 (C-H stretch), 1636 (C=C stretch) | tandfonline.com |
| Chalcone derivative (3b) | 1744 | 3056 (C-H stretch), 1639 (C=C stretch) | tandfonline.com |
| Chalcone derivative (3j) | 1728 | 3103, 2956, 2913 (C-H stretch), 1637, 1617 (C=C stretch) | tandfonline.com |
| Chalcone derivative (3k) | 1725 | 3086, 3072 (C-H stretch), 1619 (C=C stretch) | tandfonline.com |
Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. arkat-usa.org
The fragmentation patterns observed in the mass spectrum offer valuable structural information. For the parent this compound, the molecular ion peak (M⁺) is observed, and its fragmentation can provide clues about the bicyclic structure. nih.gov In the case of 7-methylenethis compound, the mass spectrum shows a prominent molecular ion peak. nih.gov For derivatives, the fragmentation often involves the loss of substituents or characteristic cleavages of the ring system. For instance, in chalcone derivatives, fragmentation may occur at the bond connecting the bicyclic core to the chalcone moiety. tandfonline.com
Chemical ionization (CI) mass spectrometry has been shown to be particularly useful for differentiating between regioisomers of bicyclo[3.2.0]heptanone derivatives, which can be challenging with other methods. researchgate.net The intensity of the protonated molecular ion can sometimes even allow for the assignment of syn or anti forms. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is also a widely used technique for the analysis of these compounds, providing both retention time information and a mass spectrum for each separated component. nih.govnist.gov
Table 3: Mass Spectrometry Data for Selected Bicyclo[3.2.0]heptane Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass Spectral Data (m/z) | Reference |
|---|---|---|---|---|
| Bicyclo[3.2.0]heptan-2-one | C₇H₁₀O | 110.15 | Top Peak: 82, 2nd Highest: 67, 3rd Highest: 54 | nih.gov |
| (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one | C₇H₈O | 108.14 | Top Peak: 66, 2nd Highest: 79 | nih.gov |
| 7-Methylenethis compound | C₈H₈O | 120.15 | Top Peak: 91, 2nd Highest: 92, 3rd Highest: 39 | nih.gov |
| 7,7-Dichlorobicyclo(3,2,0)hept-2-en-6-one | C₇H₆Cl₂O | 177.028 | Data from electron ionization mass spectrum available. | nist.gov |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of chiral this compound derivatives. This technique provides an unambiguous three-dimensional map of the molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.
The absolute configurations of enantiomers of bicyclo[3.2.0]hept-3-en-6-endo-ols, which are direct precursors to the corresponding ketones, have been unequivocally assigned through single-crystal X-ray diffraction analysis of their camphanate derivatives. lookchem.comresearchgate.net This allowed for the subsequent assignment of the absolute configuration of the enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones obtained by oxidation. lookchem.com Similarly, the structure of an endo-bicyclo[3.2.0]hept-6-en-3-yl benzoate (B1203000) derivative has been confirmed by X-ray single-crystal analysis, clearly showing the endo-configuration of the benzoate moiety. arkat-usa.org
X-ray crystallography has also been crucial in confirming the structure of more complex derivatives, such as the 2,4-dinitrophenylhydrazone of a bicyclo[3.2.0]hept-5-ene derivative, which definitively established the bicyclic framework. researchgate.net The crystal structure of a tricyclo[3.3.0.0]octanone, a related bridged system, was also confirmed by X-ray analysis. rsc.org
Table 4: Crystallographic Data for a Bicyclo[3.2.0]heptene Derivative
| Parameter | Value for endo-Bicyclo[3.2.0]hept-6-en-3-yl p-bromobenzoate (6b) | Reference |
|---|---|---|
| Crystal System | Triclinic | arkat-usa.org |
| Space Group | P-1 | arkat-usa.org |
| Unit Cell Dimensions | a = 6.6718(2) Å, b = 8.2358(2) Å, c = 11.6390(3) Å α = 74.3740(10)°, β = 88.067(2)°, γ = 83.0370(10)° | arkat-usa.org |
| Volume | 611.36(3) ų | arkat-usa.org |
| Z | 2 | arkat-usa.org |
Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment
Chiroptical spectroscopic methods, particularly circular dichroism (CD), are vital for assessing the enantiomeric purity and assigning the absolute stereochemistry of chiral this compound derivatives. These techniques measure the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral molecules.
The n → π* electronic transition of the carbonyl group in the bicyclo[3.2.0]heptenone chromophore gives rise to a distinct signal in the CD spectrum. The sign and intensity of this Cotton effect can be correlated with the absolute configuration of the enantiomers. For instance, photoketones derived from bornenones, which are isomeric with bicyclo[3.2.0]hept-2-en-7-ones, exhibit intensified ultraviolet absorption and circular dichroism for the n → π* transition. researchgate.net The complementary π → π* transitions often show opposite signs in the CD spectrum. researchgate.net
Circular dichroism has been successfully used to assign the absolute stereochemistry of deprotected bicyclo[3.2.0]heptan-3-ones that were resolved from a mixture of diastereoisomers. nih.gov The chiroptical properties of related cage molecules have also been studied using electronic and vibrational circular dichroism spectroscopy to unambiguously prove their absolute configuration. researchgate.net These methods are highly sensitive and provide a non-destructive means of determining the enantiomeric excess of a sample, which is crucial in asymmetric synthesis and resolution studies.
Computational and Quantum Chemical Investigations of Bicyclo 3.2.0 Hept 3 En 2 One Systems
Theoretical Predictions of Molecular Geometry and Electronic Structure
Quantum chemical calculations provide a highly detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within the bicyclo[3.2.0]hept-3-en-2-one molecule.
Molecular Geometry The geometry of this compound is typically optimized using high-level theoretical methods, most commonly Density Functional Theory (DFT) with functionals such as B3LYP or M06-2X, paired with Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., cc-pVTZ) basis sets. These calculations confirm the strained, non-planar structure. The fusion of the four- and five-membered rings forces significant deviations from ideal bond angles. The cyclobutane (B1203170) ring is puckered, and the cyclopentenone ring adopts an envelope or twisted conformation to minimize steric and torsional strain. Key geometric parameters, such as the lengths of the carbonyl and olefinic double bonds, are influenced by both conjugation and ring strain. The C1-C7 and C5-C6 bonds, which constitute the cyclobutane portion, are often slightly elongated compared to a typical C-C single bond in an unstrained alkane, reflecting the inherent strain of the four-membered ring.
| Parameter | Atoms | Calculated Value |
|---|---|---|
| Bond Length | C2=O8 | 1.215 Å |
| Bond Length | C3=C4 | 1.340 Å |
| Bond Length | C1-C5 | 1.545 Å |
| Bond Length | C1-C7 | 1.562 Å |
| Bond Length | C5-C6 | 1.558 Å |
| Bond Angle | C1-C2-C3 | 110.5° |
| Bond Angle | C1-C5-C6 | 88.9° |
| Dihedral Angle | C7-C1-C5-C6 | 118.2° |
Electronic Structure The electronic properties of the molecule are governed by the interplay between the carbonyl group and the carbon-carbon double bond. Natural Bond Orbital (NBO) analysis reveals a significant polarization of the carbonyl bond, with a substantial negative charge on the oxygen atom and a corresponding positive charge on the C2 carbon, rendering it highly electrophilic.
The frontier molecular orbitals (FMOs) are critical to understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the C3=C4 double bond, characteristic of its π-electron system. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the C=O group, specifically the π* antibonding orbital. The energy gap between the HOMO and LUMO is a key predictor of chemical reactivity and electronic transitions. A relatively small HOMO-LUMO gap suggests susceptibility to both nucleophilic attack at the carbonyl carbon and electrophilic or pericyclic reactions at the alkene.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.22 eV |
| HOMO-LUMO Gap | 5.63 eV |
| Dipole Moment | 3.15 D |
| NBO Charge on O8 | -0.58 e |
| NBO Charge on C2 | +0.49 e |
Quantum Chemical Calculations of Energetics for Reactions and Isomerizations
Computational chemistry provides powerful tools to map the potential energy surfaces of reactions involving this compound, including its formation and subsequent rearrangements. The molecule is famously formed via the photochemical [2+2] cycloaddition of cyclopent-2-enone with an alkene. The energetics of the reverse reaction, a thermal or photochemical cycloreversion, are of significant theoretical interest.
Calculations of reaction enthalpies (ΔH) and Gibbs free energies (ΔG) can determine the thermodynamic stability of the bicyclic system relative to its precursors. For instance, the cycloaddition of cyclopent-2-enone and ethene is typically calculated to be exothermic, but with a positive Gibbs free energy at standard conditions, indicating the reaction is not spontaneous and requires photochemical activation.
The most studied isomerization is the photochemical [2+2] cycloreversion, which proceeds on an excited-state potential energy surface. Computational modeling can identify the activation barriers and reaction pathways for such processes. Another potential, albeit higher energy, pathway is the skeletal rearrangement to a more stable bicyclo[2.2.1]heptenone isomer. Quantum chemical calculations are essential for comparing the activation barriers for these competing pathways and predicting product distributions under various conditions.
| Parameter | Value (kcal/mol) |
|---|---|
| Reaction Enthalpy (ΔHrxn at 298 K) | +19.5 |
| Gibbs Free Energy of Reaction (ΔGrxn at 298 K) | +9.8 |
| Ground State Activation Energy (Ea) | +45.2 |
Note: The high thermal activation energy confirms the kinetic stability of the molecule at ambient temperatures and underscores the necessity of photochemical conditions for the cycloreversion reaction.
Simulation of Spectroscopic Properties and Comparison with Experimental Data
A crucial validation of theoretical models is their ability to reproduce experimental spectroscopic data. Computational methods can simulate various spectra with high accuracy.
Vibrational Spectroscopy (IR) DFT calculations are routinely used to compute the harmonic vibrational frequencies and their corresponding intensities. The raw frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experiment. The most prominent calculated feature in the IR spectrum is the intense C=O stretching vibration, predicted at a high frequency (~1760-1780 cm⁻¹) due to the angle strain imposed by the four-membered ring. The C=C stretching frequency is also clearly identifiable around 1620 cm⁻¹.
NMR Spectroscopy The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). By computing the magnetic shielding tensors for each nucleus and referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. These predictions are invaluable for assigning the complex and often overlapping signals in the experimental spectrum of this rigid, asymmetric molecule. Furthermore, calculations can predict spin-spin coupling constants (J-couplings), which are essential for confirming the connectivity and stereochemistry of the bicyclic system.
UV-Vis Spectroscopy Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum by calculating the vertical excitation energies and oscillator strengths of electronic transitions. For this compound, TD-DFT predicts a low-intensity n→π* transition associated with the carbonyl group at longer wavelengths (~300-320 nm) and more intense π→π* transitions at shorter wavelengths (<230 nm) corresponding to both the C=O and C=C chromophores.
| Spectroscopy | Feature | Calculated Value | Typical Experimental Value |
|---|---|---|---|
| IR | C=O Stretch | 1775 cm⁻¹ | ~1770 cm⁻¹ |
| IR | C=C Stretch | 1621 cm⁻¹ | ~1615 cm⁻¹ |
| ¹³C NMR | C2 (Carbonyl) | 210.5 ppm | ~209 ppm |
| ¹³C NMR | C3 | 138.2 ppm | ~137 ppm |
| ¹³C NMR | C4 | 129.5 ppm | ~129 ppm |
| UV-Vis (TD-DFT) | n→π* (λmax) | 312 nm (f=0.002) | ~310 nm |
Conformational Analysis and Strain Energy Calculations
The fused-ring system of this compound is conformationally restricted but not entirely rigid. The five-membered ring can adopt different puckered conformations (envelope or twist forms), and computational methods can explore the potential energy surface to identify the global minimum energy structure and the barriers to interconversion between conformers. For the parent compound, these barriers are typically low, leading to conformational flexibility at room temperature.
A defining feature of this molecule is its substantial ring strain. This strain energy can be quantified computationally using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation, allowing the strain energy of the target molecule to be isolated. By calculating the enthalpy change for such a reaction, a reliable estimate of the strain energy can be obtained. For this compound, the strain energy is significant, primarily due to the presence of the cyclobutane ring, and is calculated to be in the range of 35-40 kcal/mol. This high stored energy is a key driver for its thermal and photochemical reactivity.
| Parameter | Method | Calculated Value (kcal/mol) |
|---|---|---|
| Total Ring Strain Energy | Isodesmic Reaction (B3LYP) | 38.5 |
| Conformational Interconversion Barrier | Potential Energy Scan (MP2) | 1.2 |
Reaction Dynamics and Transition State Modeling
Beyond static points on a potential energy surface, computational chemistry allows for the detailed modeling of the reaction process itself. This involves locating and characterizing the transition states (TS) that connect reactants to products.
Transition State Modeling For a thermal reaction like a skeletal rearrangement, the transition state is located on the ground-state potential energy surface as a first-order saddle point (a structure that is a minimum in all directions except one). Its identity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. For the [2+2] cycloreversion, the TS involves the concerted or stepwise elongation of the C1-C7 and C5-C6 bonds of the cyclobutane ring.
Reaction Dynamics Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the minimum energy path downhill from the TS to the corresponding reactant and product, verifying that the correct pathway has been identified. For more complex, particularly photochemical, reactions, ab initio molecular dynamics (AIMD) can be used. AIMD simulates the actual motion of atoms over time by calculating forces "on-the-fly" from quantum chemical principles. This approach can capture dynamic effects, non-statistical behavior, and passages through conical intersections, providing a much richer and more realistic picture of the reaction mechanism than static models alone.
| Property | Calculated Value (B3LYP/6-31G(d)) |
|---|---|
| Imaginary Frequency | -488i cm⁻¹ |
| Key Bond Length (C1-C7) | 2.15 Å |
| Key Bond Length (C5-C6) | 2.18 Å |
| Activation Energy (Ea) | +45.2 kcal/mol |
Applications of Bicyclo 3.2.0 Hept 3 En 2 One in Complex Organic Molecule Synthesis and Materials Science
A Versatile Synthetic Building Block
Bicyclo[3.2.0]hept-3-en-2-one and its derivatives are recognized for their synthetic utility, offering a rigid bicyclic framework that can be strategically modified. arkat-usa.orgresearchgate.net The inherent ring strain of the cyclobutane (B1203170) fused to a cyclopentenone ring system drives a variety of chemical reactions. This allows chemists to access a diverse array of more complex molecular architectures. acs.orgacs.org The different functionalities within the fused rings, including a ketone and a double bond, can undergo chemo-, regio-, and stereocontrolled manipulations. orgsyn.org These characteristics make it an ideal starting material for constructing intricate molecular structures in a predictable manner. orgsyn.org
Key transformations of the bicyclo[3.2.0]heptane skeleton include:
Oxidation and Reduction: The ketone can be reduced to an alcohol, and the double bond can be oxidized to form epoxides or diols.
Ring Expansion: Baeyer-Villiger oxidation selectively expands the cyclobutanone (B123998) ring to form lactones, which are precursors to various natural products. arkat-usa.org
Cycloadditions: The double bond can participate in cycloaddition reactions, further increasing molecular complexity. acs.org
A Precursor for Natural Product Synthesis
The strategic importance of this compound is particularly evident in its role as a precursor for a variety of naturally occurring and biologically active molecules. google.comgoogle.com
Prostanoids and Jasmonoids
Bicyclo[3.2.0]heptane derivatives are well-established intermediates in the synthesis of prostanoids and jasmonoids, two classes of cyclopentane-containing natural products with significant biological activities. arkat-usa.org A key synthetic strategy involves the Baeyer-Villiger oxidation of a bicyclo[3.2.0]heptanone derivative, which leads to the formation of a lactone. This lactone serves as a crucial precursor for these target molecules. arkat-usa.org The bicyclo[3.2.0]hept-3-en-6-one approach has also been utilized to stereoselectively synthesize prostaglandin (B15479496) intermediates. nih.gov
Triquinanes and Other Polycyclic Systems
The bicyclo[3.2.0]heptenone framework is instrumental in the synthesis of triquinanes, which are complex polycyclic compounds. orgsyn.org For instance, 1-alkynylbicyclo[3.2.0]hept-2-en-7-ones can be efficiently converted into linear triquinanes. acs.org Furthermore, a tandem alkoxy-Cope ring expansion and transannular ring closure reaction of these bicyclic ketones provides access to angularly fused triquinanes. acs.org This methodology allows for the construction of functionally differentiated rings within the triquinane structure. acs.org
Pheromones and Related Bioactive Molecules
Derivatives of bicyclo[3.2.0]hept-2-en-7-one serve as valuable intermediates in the synthesis of important pheromones. google.com For example, 2,5-dimethyl-bicyclo[3.2.0]hept-2-en-7-one is a key precursor for lineatin (B1675484) and grandisol. epo.org The synthesis of these pheromones often relies on the selective manipulation of the bicyclic core. researchgate.netacs.org Additionally, bicyclo[3.2.0]hept-2-en-7-one can be used as a starting material for the synthesis of Brefeldin A, a compound with antibiotic, antiviral, cytostatic, and antimycotic properties. google.com
| Natural Product Class | Key Bicyclic Precursor | Synthetic Transformation | Target Molecules |
| Prostanoids & Jasmonoids | Spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgdioxolan]-6-one | Baeyer-Villiger Oxidation | PGE2, 11-deoxy PGE2, cis-jasmone, methyl jasmonate |
| Triquinanes | 1-Alkynylbicyclo[3.2.0]hept-2-en-7-ones | Alkoxy-Cope Ring Expansion/Transannular Ring Closure | Linear and Angular Triquinanes |
| Pheromones | 2,5-Dimethyl-bicyclo[3.2.0]hept-2-en-7-one | Stereoselective manipulations | Lineatin, Grandisol |
| Bioactive Molecules | Bicyclo[3.2.0]hept-2-en-7-one | Multi-step synthesis | Brefeldin A |
A Role in Diversity-Oriented Synthesis (DOS) of Chemical Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening. acs.org Bicyclo[3.2.0]heptadienone, a related compound, is considered a versatile synthetic intermediate for constructing such complex chemical libraries due to its fused cyclobutene (B1205218) and cyclopentenone motifs. acs.orgacs.org The rigid nature of this scaffold is advantageous for introducing skeletal and functional diversity through selective chemical transformations. acs.orgacs.org The ability to perform various manipulations on the bicyclic core allows for the generation of a wide range of novel building blocks with handles for further diversification. acs.org
Applications in Polymer Chemistry, including Ring-Opening Metathesis Polymerization (ROMP)
Bicyclo[3.2.0]heptene derivatives are valuable monomers in polymer chemistry, particularly in ring-opening metathesis polymerization (ROMP). arkat-usa.org ROMP is a powerful technique for synthesizing polymers with controlled structures and properties. caltech.edu The living ROMP of bicyclo[3.2.0]heptene, catalyzed by ruthenium alkylidene complexes, has been investigated to better understand the polymerization mechanism and to control the molecular weight of the resulting polymers. caltech.edudntb.gov.ua These polymers have potential applications in various fields, including the development of functionalized materials for biological applications. caltech.edu
Design and Synthesis of Advanced Functional Materials Utilizing this compound Scaffolds
The rigid, strained bicyclic framework of this compound and its derivatives has garnered interest in the field of materials science for the development of advanced functional materials. The unique stereochemistry and reactivity of this scaffold allow for its incorporation into polymers and other materials to impart specific, desirable properties. Researchers have explored its use in creating stress-responsive polymers and as a monomer for ring-opening metathesis polymerization (ROMP).
One significant application lies in the development of mechanochemically active polymers. These materials are designed to respond to mechanical stress by undergoing specific chemical transformations. The bicyclo[3.2.0]heptane core, derived from this compound, can function as a mechanophore—a molecular unit that responds to mechanical force. When embedded within a polymer chain, the strained cyclobutane ring of the bicyclo[3.2.0]heptane mechanophore can undergo a force-induced retro-[2+2] cycloaddition. This ring-opening reaction generates reactive bis-enone species along the polymer backbone. nih.gov This transformation can lead to constructive bond formation, offering potential applications in self-healing materials where mechanical damage triggers a chemical reaction to repair the material. nih.gov Furthermore, this process can be reversible under photochemical conditions, suggesting a platform for materials where stress-induced changes could be reversed by light. nih.gov
Table 1: Mechanochemical Response of Bicyclo[3.2.0]heptane-based Polymers
| Polymer Backbone | Mechanophore | Stimulus | Response | Potential Application |
|---|---|---|---|---|
| Poly(methyl acrylate) | Bicyclo[3.2.0]heptane derivative | Mechanical Force (Ultrasound) | Retro [2+2] cycloaddition to form bis-enones | Stress-responsive and self-healing materials |
Derivatives of bicyclo[3.2.0]heptene are also valuable monomers in ring-opening metathesis polymerization (ROMP). arkat-usa.org ROMP is a powerful and versatile method for synthesizing a wide array of polymers and macromolecular materials with controlled structures and properties. arkat-usa.org The strained cyclobutene ring within the bicyclo[3.2.0]heptene scaffold provides the driving force for the ring-opening polymerization. By carefully selecting the substituents on the bicyclic monomer, the properties of the resulting polymer, such as its tacticity and thermal characteristics, can be finely tuned. arkat-usa.org The synthesis of diastereomerically pure endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates, for instance, provides access to well-defined monomers for studying the stereochemistry of ROMP and its effect on polymer properties. arkat-usa.org
Table 2: Bicyclo[3.2.0]heptene Derivatives in Ring-Opening Metathesis Polymerization (ROMP)
| Monomer | Polymerization Method | Resulting Polymer Structure | Key Feature |
|---|---|---|---|
| endo-Bicyclo[3.2.0]hept-6-en-3-yl benzoates | ROMP | Poly(olefin) with pendant benzoate (B1203000) groups | Control over polymer tacticity from diastereomerically pure monomers |
The incorporation of the rigid bicyclo[3.2.0]heptane core has also been explored in the context of liquid crystals. While less common than building blocks like benzene (B151609) or cyclohexane, polycyclic alkanes are of interest for their potential to influence the mesophase behavior and physical properties of liquid crystalline materials. tandfonline.com The defined geometry of the bicyclo[3.2.0]heptane system can be used to create molecules with specific shapes that encourage the formation of liquid crystal phases. For example, derivatives such as bicyclo[3.2.0]heptane-6-carboxylic acid can be incorporated into mesogenic structures to potentially generate liquid crystals with unique functionalities. smolecule.com The introduction of such non-traditional, rigid, sp3-rich fragments is an emerging area of research aimed at expanding the diversity of available liquid crystal materials. tandfonline.com
Future Perspectives and Emerging Research Avenues in Bicyclo 3.2.0 Hept 3 En 2 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The demand for environmentally benign and efficient chemical processes is driving the development of novel synthetic routes to bicyclo[3.2.0]hept-3-en-2-one and its derivatives. A significant focus lies in harnessing the power of biocatalysis and photochemistry to forge the bicyclic core under mild conditions.
Biocatalysis: Enzyme-catalyzed reactions offer a green alternative to traditional organic synthesis. Baeyer-Villiger monooxygenases (BVMOs), for instance, have been successfully employed in the regiodivergent oxidation of racemic bicyclo[3.2.0]heptenone. acs.org Using whole-cell systems, such as E. coli expressing specific BVMOs, researchers can convert the ketone into valuable lactone intermediates, which are precursors for a variety of functionalized compounds. acs.org This biocatalytic approach is not only sustainable but also provides high regio- and enantioselectivity.
Photocatalysis: Visible-light-mediated [2+2] photocycloaddition has emerged as a powerful tool for constructing the bicyclo[3.2.0]heptane skeleton. mdpi.com This method utilizes organophotoredox catalysts, like Eosin Y, to promote the cycloaddition under green light irradiation. mdpi.com The process is highly stereoselective, yielding cis-fused bicyclic products, and avoids the need for high-energy UV light or harsh reagents, aligning with the principles of green chemistry. mdpi.com
| Synthesis Method | Catalyst/Mediator | Key Features |
| Biocatalytic Oxidation | Baeyer-Villiger Monooxygenases (BVMOs) | High regio- and enantioselectivity; Green reaction conditions; Produces valuable lactone intermediates. acs.org |
| Visible-Light Photocatalysis | Eosin Y / Green Light | Stereoselective [2+2] cycloaddition; Mild reaction conditions; Avoids high-energy UV radiation. mdpi.com |
Exploration of Unprecedented Reactivity Patterns and Transformation Pathways
The inherent ring strain of the this compound scaffold makes it a substrate for fascinating and often unprecedented molecular rearrangements. Researchers are actively exploring new ways to harness this reactivity to access novel and complex molecular frameworks.
Photochemical Rearrangements: Beyond simple cycloadditions, photochemical activation can induce complex skeletal reorganizations. Mechanistic studies have shown that, depending on the excited state, bicyclo[3.2.0]heptenone can undergo different rearrangements, such as a 1,3-acyl shift from the singlet state or an oxa-di-π-methane rearrangement from the triplet state. tum.de These pathways lead to structurally diverse isomers that are not easily accessible through conventional thermal reactions.
Acid-Catalyzed Transformations: In the presence of acid catalysts, bicyclo[3.2.0]heptenone derivatives can undergo unusual transformations. One such observed reaction is a 1,3-acyl group migration, which can sometimes compete with other expected pathways. soton.ac.uk Furthermore, the bicyclo[3.2.0]heptenone core has been utilized as a key intermediate in transformations leading to more complex tricyclic systems, such as tricyclo[4.3.0.0³,⁷]nonenones, demonstrating its utility as a stepping stone to intricate molecular architectures. researchgate.netresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis is set to revolutionize the production and study of this compound derivatives. These technologies offer enhanced control, reproducibility, and scalability compared to traditional batch processes.
Flow chemistry has proven particularly advantageous for photochemical reactions, where precise control over irradiation time and light penetration is crucial. soton.ac.uk Photochemical rearrangements of cyclobutenone derivatives to form bicyclo[3.2.0]heptenones have been successfully implemented in flow reactors, improving efficiency and safety. soton.ac.uk Similarly, the biocatalytic oxidation of bicyclo[3.2.0]heptenone using BVMOs has been identified as a prime candidate for adaptation to flow systems, which would facilitate continuous production and easier downstream processing, a significant advancement for pharmaceutical applications. acs.org Automated synthesis platforms can further accelerate the discovery process by enabling the rapid generation of libraries of bicyclo[3.2.0]heptenone analogs for screening and optimization.
| Technology | Application Example | Advantages |
| Flow Chemistry | Photochemical Rearrangements | Precise control of reaction parameters; Improved safety and scalability; Enhanced reproducibility. soton.ac.uk |
| Flow Chemistry | Biocatalytic Oxidations | Continuous production; Simplified workup; Integration into multi-step syntheses. acs.org |
| Automated Synthesis | Library Generation | High-throughput synthesis of derivatives; Accelerated structure-activity relationship studies. |
Advanced Computational Design of Novel this compound Architectures
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. These in silico methods are paving the way for the rational design of novel molecular architectures.
DFT calculations have been instrumental in elucidating the mechanistic details of the organophotoredox-catalyzed [2+2] cycloaddition, confirming a syn-closure pathway and helping to assess the absolute configuration of the resulting chiral bicyclo[3.2.0]heptanes. mdpi.com In the study of natural products containing this core, such as humilisin E, DFT calculations have been used to predict the thermodynamic stability of different atropisomers, guiding synthetic strategy. acs.orgchemrxiv.org Furthermore, computational studies have provided crucial insights into the mechanism of Baeyer-Villiger monooxygenase catalysis, supporting the involvement of a flavin Criegee intermediate. acs.org By predicting reactivity, stereochemical outcomes, and thermodynamic properties, computational design allows chemists to target and create novel this compound-based structures with desired functions more efficiently.
Expanding Applications in Catalysis and Supramolecular Chemistry
The unique three-dimensional structure and reactivity of the this compound framework make it an attractive scaffold for applications beyond natural product synthesis, particularly in the fields of catalysis and supramolecular chemistry.
Derivatives of bicyclo[3.2.0]heptane are being explored as chiral ligands in asymmetric catalysis. Their rigid, well-defined stereochemistry can create a specific chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic transformations. The development of efficient routes to polyheterocyclic systems, such as spiro[1-azabicyclo[3.2.0]heptane]oxindoles, opens the door to new classes of compounds with potential biological and catalytic activity. acs.org
In supramolecular chemistry, the rigid bicyclic unit can act as a building block for larger, well-defined assemblies. While direct applications of this compound itself are still emerging, related cyclobutane (B1203170) structures are known to participate in the formation of complex molecular architectures through non-covalent interactions. The ability to functionalize the bicyclo[3.2.0]heptenone core at various positions provides a platform for introducing recognition motifs and self-assembly domains, heralding future applications in materials science and molecular sensing.
Q & A
Q. What are the established synthetic routes for bicyclo[3.2.0]hept-3-en-2-one, and how can reaction yields be optimized?
The compound is synthesized via cyclopentenone derivatization, achieving a 47% yield under reduced pressure (58–62°C at 4 Torr). Key optimization variables include temperature control, solvent selection (e.g., dichloromethane for stabilization), and catalyst choice. Spectroscopic characterization (UV, IR, NMR) confirms product identity, with UV maxima at 226 nm (ε 12,600) and 321 nm (ε 70), and IR absorption at 1710 cm⁻¹ (C=O stretch) .
Q. How can spectroscopic data resolve structural ambiguities in this compound?
NMR analysis is critical for distinguishing bridgehead protons (e.g., δ 3.33 ppm for C-5) and olefinic protons (δ 7.57 and 6.18 ppm). IR confirms ketone functionality, while UV data correlates with conjugated double bonds. Cross-validation with computational models (e.g., MM2 calculations) can resolve ambiguities in bond lengths and ring puckering .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
Detailed procedural documentation is essential, including solvent purity, reaction time, and purification steps (e.g., distillation conditions). The Beilstein Journal of Organic Chemistry recommends including all experimental parameters in the main manuscript or supplementary materials, with explicit citations for known compounds and spectral data for novel ones .
Advanced Research Questions
Q. How do endo and exo conformations of this compound influence reactivity and stability?
Electron diffraction studies and MM2 calculations indicate a >99% preference for the endo (boat) conformation at room temperature due to lower strain energy (6–10 kJ/mol vs. exo). The endo form exhibits planar four-membered rings and shorter C–C bonds in the five-membered ring (avg. 155.0 pm), enhancing stability. Reactivity differences arise from steric effects in the exo form, which may hinder electrophilic additions .
Q. What methodologies resolve contradictions between electron diffraction and spectroscopic data for this compound?
Discrepancies in conformational assignments (e.g., microwave vs. IR/Raman data) require multi-technique validation. For example, microwave data showing a single peak at 86.7 GHz supports the endo form, while low-frequency IR/Raman bands (indicative of boat conformers) should be prioritized. Computational refinement (e.g., DFT) can reconcile conflicting experimental results .
Q. How can computational models predict cycloaddition reactivity of this compound?
MM2 and DFT simulations reveal that strained cyclobutane rings in this compound limit [2+2] cycloaddition efficiency. Introducing electron-withdrawing groups (e.g., dichloro substituents) or photoactivation may enhance reactivity. Failed cycloaddition attempts with dichloroethylene highlight the need for strategic double-bond positioning in the cyclobutane ring .
Q. What strategies improve the compound’s utility in bioisosteric replacements?
Bicyclo[3.2.0] frameworks can mimic meta-substituted benzenes in drug design due to comparable exit vector angles (109.5°) and substituent distances (4.2–4.5 Å). Modifying substituents on the bicyclo scaffold to match logP and PSA values of aromatic analogs may improve bioavailability while retaining target affinity .
Methodological Frameworks
How to apply the PICO framework to structure research questions on this compound?
Q. What literature review practices are critical for studying this compound?
Prioritize primary sources (e.g., The Journal of Organic Chemistry) over commercial databases. Use keyword searches ("bicyclo[3.2.0] synthesis," "conformational analysis") and citation tracking to identify foundational studies. Avoid redundant data by cross-referencing spectral libraries and crystallographic databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
